molecular formula C7H3F2IO2 B1312207 2,4-Difluoro-5-iodobenzoic acid CAS No. 161531-51-7

2,4-Difluoro-5-iodobenzoic acid

Cat. No. B1312207
M. Wt: 284 g/mol
InChI Key: OSBABFNFGBPWGL-UHFFFAOYSA-N
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Patent
US08981103B2

Procedure details

2,4-Difluorobenzoic acid (50 g, 0.316 mmol) was dissolved in concentrated sulfuric acid (200 ml), and N-iodosuccinimide (68 g, 300 mmol) was added by portions at not more than 5° C. After the completion of the addition, the mixture was stirred at the same temperature for 4.5 hr. The reaction mixture was poured into ice water (ca. 600 ml), then 10% aqueous sodium sulfite solution was added, and the mixture was stirred. The precipitated solid was collected by filtration, washed with water, and vacuum dried to give crude crystals (85 g). The crude crystals obtained in the same manner were combined (total amount 205 g), and recrystallized from 50% aqueous ethanol (820 ml) to give 2,4-difluoro-5-iodobenzoic acid (148 g, yield 73%) as a white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[I:12]N1C(=O)CCC1=O.S([O-])([O-])=O.[Na+].[Na+]>S(=O)(=O)(O)O>[F:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([I:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC(=C1)F
Name
Quantity
200 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
68 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Step Three
Name
ice water
Quantity
600 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 4.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water, and vacuum
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give crude crystals (85 g)
CUSTOM
Type
CUSTOM
Details
The crude crystals obtained in the same manner
CUSTOM
Type
CUSTOM
Details
recrystallized from 50% aqueous ethanol (820 ml)

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
FC1=C(C(=O)O)C=C(C(=C1)F)I
Measurements
Type Value Analysis
AMOUNT: MASS 148 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 164914.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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